molecular formula C22H18NOPS B12875659 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- CAS No. 76621-59-5

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-

Cat. No.: B12875659
CAS No.: 76621-59-5
M. Wt: 375.4 g/mol
InChI Key: BQOGAPKQAIRAQC-UHFFFAOYSA-N
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Description

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that contains an oxazole ring with a thione group and a triphenylphosphoranylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-methyl-4-triphenylphosphoranylidene precursor with a suitable thione source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- may be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolethione derivatives and triphenylphosphoranylidene-substituted molecules. Examples include:

  • 5(4H)-Oxazolethione, 2-methyl-4-(diphenylphosphoranylidene)-
  • 5(4H)-Oxazolethione, 2-ethyl-4-(triphenylphosphoranylidene)-

Uniqueness

The uniqueness of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- lies in its specific combination of an oxazole ring, thione group, and triphenylphosphoranylidene substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76621-59-5

Molecular Formula

C22H18NOPS

Molecular Weight

375.4 g/mol

IUPAC Name

2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione

InChI

InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

BQOGAPKQAIRAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1

Origin of Product

United States

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